REACTION_SMILES
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[NH2:13][C:14]([C:15]1=[CH:59][N:19]([CH:20]2[CH:21]([OH:22])[CH:23]([OH:24])[CH:25]([CH2:26][O:27][P:28]([O:29][P:30]([O:31][CH2:32][CH:33]3[CH:34]([OH:35])[CH:36]([O:37][P:38](=[O:39])([OH:40])[OH:41])[CH:42]([n:43]4[c:44]5[c:45]([c:46]([NH2:50])[n:47][cH:48][n:49]5)[n:51][cH:52]4)[O:53]3)(=[O:54])[OH:55])(=[O:56])[OH:57])[O:58]2)[CH:18]=[CH:17][CH2:16]1)=[O:60].[O-:61][P:62](=[O:63])([O-:64])[O-:65].[O:1]=[C:2]1[CH:3]([C:8](=[O:9])[O:10][CH2:11][CH3:12])[CH2:4][CH2:5][CH2:6][CH2:7]1.[O:66]=[CH:67][CH:68]([CH:69]([CH:70]([CH:71]([CH2:72][OH:73])[OH:74])[OH:75])[OH:76])[OH:77]>>[OH:1][CH:2]1[CH:3]([C:8](=[O:9])[O:10][CH2:11][CH3:12])[CH2:4][CH2:5][CH2:6][CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)C1=CN(C2OC(COP(=O)(O)OP(=O)(O)OCC3OC(n4cnc5c(N)ncnc54)C(OP(=O)(O)O)C3O)C(O)C2O)C=CC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P([O-])([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1CCCCC1=O
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Name
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O=CC(O)C(O)C(O)C(O)CO
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CC(O)C(O)C(O)C(O)CO
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Name
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|
Type
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product
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Smiles
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CCOC(=O)C1CCCCC1O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[NH2:13][C:14]([C:15]1=[CH:59][N:19]([CH:20]2[CH:21]([OH:22])[CH:23]([OH:24])[CH:25]([CH2:26][O:27][P:28]([O:29][P:30]([O:31][CH2:32][CH:33]3[CH:34]([OH:35])[CH:36]([O:37][P:38](=[O:39])([OH:40])[OH:41])[CH:42]([n:43]4[c:44]5[c:45]([c:46]([NH2:50])[n:47][cH:48][n:49]5)[n:51][cH:52]4)[O:53]3)(=[O:54])[OH:55])(=[O:56])[OH:57])[O:58]2)[CH:18]=[CH:17][CH2:16]1)=[O:60].[O-:61][P:62](=[O:63])([O-:64])[O-:65].[O:1]=[C:2]1[CH:3]([C:8](=[O:9])[O:10][CH2:11][CH3:12])[CH2:4][CH2:5][CH2:6][CH2:7]1.[O:66]=[CH:67][CH:68]([CH:69]([CH:70]([CH:71]([CH2:72][OH:73])[OH:74])[OH:75])[OH:76])[OH:77]>>[OH:1][CH:2]1[CH:3]([C:8](=[O:9])[O:10][CH2:11][CH3:12])[CH2:4][CH2:5][CH2:6][CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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NC(=O)C1=CN(C2OC(COP(=O)(O)OP(=O)(O)OCC3OC(n4cnc5c(N)ncnc54)C(OP(=O)(O)O)C3O)C(O)C2O)C=CC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P([O-])([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1CCCCC1=O
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Name
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O=CC(O)C(O)C(O)C(O)CO
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O=CC(O)C(O)C(O)C(O)CO
|
Name
|
|
Type
|
product
|
Smiles
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CCOC(=O)C1CCCCC1O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[NH2:13][C:14]([C:15]1=[CH:59][N:19]([CH:20]2[CH:21]([OH:22])[CH:23]([OH:24])[CH:25]([CH2:26][O:27][P:28]([O:29][P:30]([O:31][CH2:32][CH:33]3[CH:34]([OH:35])[CH:36]([O:37][P:38](=[O:39])([OH:40])[OH:41])[CH:42]([n:43]4[c:44]5[c:45]([c:46]([NH2:50])[n:47][cH:48][n:49]5)[n:51][cH:52]4)[O:53]3)(=[O:54])[OH:55])(=[O:56])[OH:57])[O:58]2)[CH:18]=[CH:17][CH2:16]1)=[O:60].[O-:61][P:62](=[O:63])([O-:64])[O-:65].[O:1]=[C:2]1[CH:3]([C:8](=[O:9])[O:10][CH2:11][CH3:12])[CH2:4][CH2:5][CH2:6][CH2:7]1.[O:66]=[CH:67][CH:68]([CH:69]([CH:70]([CH:71]([CH2:72][OH:73])[OH:74])[OH:75])[OH:76])[OH:77]>>[OH:1][CH:2]1[CH:3]([C:8](=[O:9])[O:10][CH2:11][CH3:12])[CH2:4][CH2:5][CH2:6][CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)C1=CN(C2OC(COP(=O)(O)OP(=O)(O)OCC3OC(n4cnc5c(N)ncnc54)C(OP(=O)(O)O)C3O)C(O)C2O)C=CC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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O=P([O-])([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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CCOC(=O)C1CCCCC1=O
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Name
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O=CC(O)C(O)C(O)C(O)CO
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=CC(O)C(O)C(O)C(O)CO
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C1CCCCC1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |